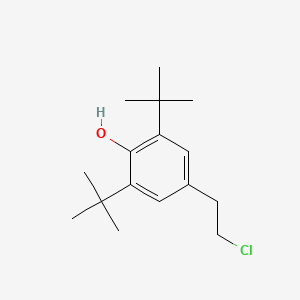
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H21ClO It is a chlorinated phenol derivative, characterized by the presence of a chloroethyl group and two tert-butyl groups attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- typically involves the chlorination of a suitable precursor, such as 4-(2-hydroxyethyl)-2,6-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorinating agents like thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
科学研究应用
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The tert-butyl groups may enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and molecular targets.
相似化合物的比较
- Phenol, 4-(2-chloroethyl)-2-(1,1-dimethylethyl)-
- Phenol, 2-chloro-4-(1,1-dimethylethyl)-
- Phenol, 4-(2-bromoethyl)-2,6-bis(1,1-dimethylethyl)-
Comparison: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both chloroethyl and tert-butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
10176-13-3 |
|---|---|
分子式 |
C16H25ClO |
分子量 |
268.82 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C16H25ClO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7-8H2,1-6H3 |
InChI 键 |
KLIJOUBOOHWMMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



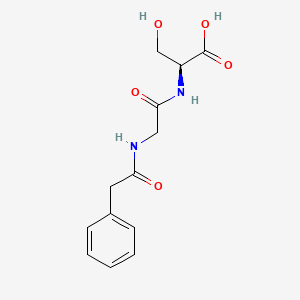
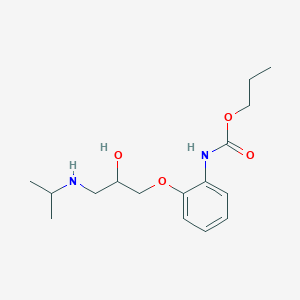
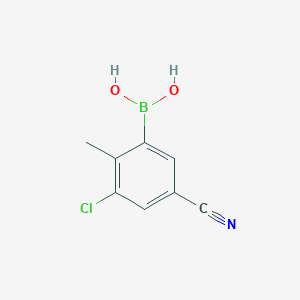
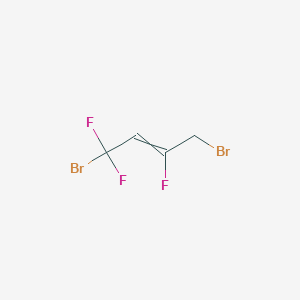
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

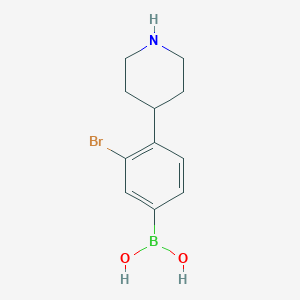
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
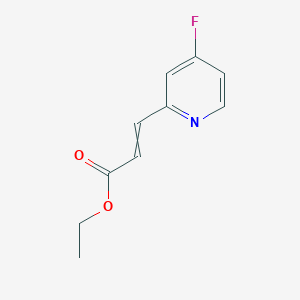
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)
